![molecular formula C15H27N3O B2506417 N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide CAS No. 2411256-62-5](/img/structure/B2506417.png)
N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide, also known as MP-10, is a chemical compound that belongs to the class of piperidine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide is not fully understood, but it is thought to involve modulation of neurotransmitter release and reuptake. It has been shown to increase dopamine and serotonin levels in the brain (2). It may also have an effect on ion channels and voltage-dependent calcium channels (3).
Biochemical and Physiological Effects:
N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity (4). It has also been shown to have anxiogenic effects, meaning it induces anxiety-like behavior in animals (5). Additionally, it has been shown to have an effect on learning and memory (6).
実験室実験の利点と制限
One advantage of using N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide in lab experiments is its potential to selectively target specific neurotransmitter receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are many potential future directions for research on N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide. One area of interest is its potential applications in the treatment of neurological and psychiatric disorders. It has been shown to have an effect on dopamine and serotonin levels, which are implicated in a range of disorders, including depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide and its effects on ion channels and voltage-dependent calcium channels. This could lead to the development of new drugs that target these channels. Finally, more research is needed to fully understand the biochemical and physiological effects of N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide, particularly in relation to its effects on learning and memory.
Conclusion:
In conclusion, N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method has been described in detail, and it has been shown to have affinity for multiple neurotransmitter receptors. Its exact mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects. While there are some limitations to using N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide in lab experiments, there are many potential future directions for research on this compound.
合成法
The synthesis of N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide involves multiple steps, including the reaction of 4-piperidone with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting compound with 2-methyl-2-propylpropane-1,3-diamine. The final step involves the reaction of the resulting compound with but-2-ynoic acid chloride. The synthesis method has been described in detail in a scientific paper by researchers from the University of Auckland, New Zealand (1).
科学的研究の応用
N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for multiple neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors (2). This makes it a potential tool for studying the role of these neurotransmitters in various physiological and pathological processes.
特性
IUPAC Name |
N-[2-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-5-6-15(19)16-9-12-18-10-7-14(8-11-18)17(4)13(2)3/h13-14H,7-12H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVNISFISYOCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1CCC(CC1)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[methyl(propan-2-yl)amino]piperidin-1-yl}ethyl)but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)
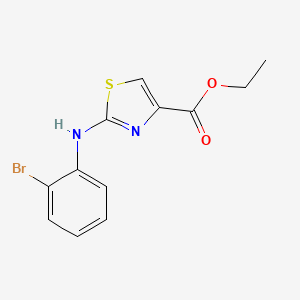

![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)
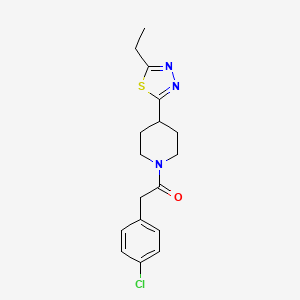
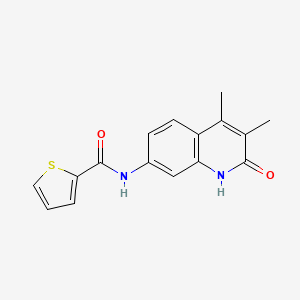
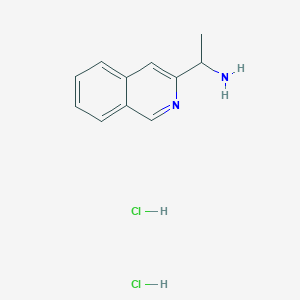
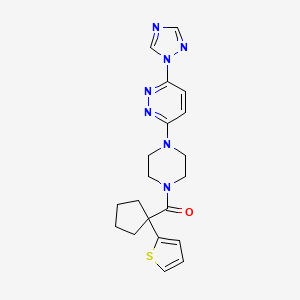
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)